Triphenylchloroethylene

Description

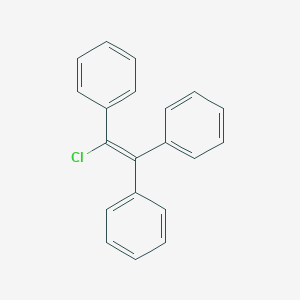

Structure

3D Structure

Properties

IUPAC Name |

(1-chloro-2,2-diphenylethenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQFTTCZLHLKFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171020 |

Source

|

| Record name | Phenylstilbene chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18084-97-4 |

Source

|

| Record name | 1,1′,1′′-(1-Chloro-1-ethenyl-2-ylidene)tris[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18084-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylstilbene chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018084974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylchloroethylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylstilbene chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotriphenylethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROTRIPHENYLETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV6NM693EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unseen Architect: A Technical Guide to the Molecular Ballet of Triphenylchloroethylene and Estrogen Receptors

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide dissects the intricate mechanism of action of triphenylchloroethylene (TPE-Cl) at the estrogen receptor (ER). As a foundational molecule in the landscape of selective estrogen receptor modulators (SERMs), understanding its interaction with ERα and ERβ is pivotal for the rational design of novel endocrine therapies. This document moves beyond a superficial overview, providing in-depth technical details and field-proven experimental insights into the core of TPE-Cl's biological activity.

This compound: A Historical Keystone in Estrogen Receptor Modulation

This compound, a synthetic nonsteroidal estrogen, emerged in the 1940s for managing menopausal symptoms and other estrogen-deficient conditions.[1] Its significance, however, extends beyond its initial clinical applications. It is a progenitor of a class of groundbreaking therapeutics, including the widely used breast cancer drug, tamoxifen.[1] The triphenylethylene scaffold is central to the development of SERMs, compounds that exhibit tissue-specific estrogenic or anti-estrogenic effects.[2] While its derivatives have been extensively studied, a granular understanding of TPE-Cl's own interaction with estrogen receptors provides a crucial baseline for appreciating the nuances of SERM activity.

The Core Mechanism: A Dance of Binding, Conformation, and Co-regulator Recruitment

The biological effects of this compound are mediated through its direct interaction with the two estrogen receptor subtypes, ERα and ERβ. This interaction is not a simple on-off switch but a sophisticated process involving precise molecular recognition, induction of specific conformational changes in the receptor, and the subsequent recruitment of a specific repertoire of co-activator or co-repressor proteins. This cascade of events ultimately dictates the transcriptional regulation of estrogen-responsive genes in a tissue-dependent manner.

Binding Affinity and Receptor Subtype Selectivity

For comparison, derivatives of triphenylethylene exhibit a wide range of affinities. For example, tamoxifen has a relative binding affinity of 1.6% for the rat estrogen receptor, while its active metabolite, 4-hydroxytamoxifen, has a much higher affinity at 175%.[2] This highlights the profound impact of subtle structural modifications on receptor binding.

Table 1: Relative Binding Affinities of Triphenylethylene Derivatives for the Rat Estrogen Receptor (Relative to Estradiol)

| Compound | Relative Binding Affinity (%) |

| Triphenylethylene | 0.002[2] |

| Tamoxifen | 1.6[2] |

| 4-hydroxytamoxifen | 175[2] |

| Clomifene | 0.72[2] |

| Nafoxidine | 0.72[2] |

Note: Data for this compound is not available in the cited sources. The data presented is for comparative purposes to illustrate the range of affinities within the triphenylethylene class.

Ligand-Induced Conformational Changes: The Allosteric Control of Receptor Function

The binding of a ligand to the LBP of an estrogen receptor induces a critical conformational change, particularly in the C-terminal helix 12 (H12). The precise positioning of H12 dictates whether the receptor will recruit co-activators, leading to an agonistic (estrogenic) response, or co-repressors, resulting in an antagonistic (anti-estrogenic) response.

-

Agonist Conformation: When the natural ligand, 17β-estradiol, binds, it induces a conformation where H12 seals the LBP, creating a surface that is recognized by co-activator proteins.

-

Antagonist Conformation: SERMs like 4-hydroxytamoxifen, a metabolite of the TPE-Cl derivative tamoxifen, also bind to the LBP but their bulkier side chains prevent H12 from adopting the agonist conformation.[3][4] Instead, H12 is repositioned to block the co-activator binding groove, facilitating the recruitment of co-repressor proteins.

While a crystal structure of this compound complexed with either ERα or ERβ is not publicly available, it is hypothesized that its estrogenic activity in certain tissues arises from its ability to induce a conformation that, at least partially, resembles the agonist-bound state, allowing for the recruitment of co-activators. Conversely, its anti-estrogenic effects in other tissues would stem from an antagonist-like conformation.

Diagram: Ligand-Induced Conformational Changes in the Estrogen Receptor

Caption: Differential conformational changes in the estrogen receptor upon agonist versus antagonist binding.

The Decisive Role of Co-regulators

The tissue-specific effects of this compound and other SERMs are ultimately determined by the cellular context, specifically the relative abundance of co-activator and co-repressor proteins in different cell types.

-

In tissues where co-activators are highly expressed, the TPE-Cl-ER complex may preferentially recruit these proteins, leading to an estrogenic response.

-

In tissues with a high concentration of co-repressors, the same complex may recruit co-repressors, resulting in an anti-estrogenic effect.

The specific co-regulators that interact with the TPE-Cl-ER complex have not been definitively identified. However, the general principles of co-regulator recruitment by SERMs provide a framework for understanding its tissue-selective actions.

Experimental Methodologies for Elucidating the Mechanism of Action

A battery of in vitro and in vivo assays is employed to characterize the estrogenic and anti-estrogenic properties of compounds like this compound. The causality behind the choice of these experiments lies in the need to dissect the mechanism at different biological levels, from molecular interactions to physiological outcomes.

In Vitro Assays

This reporter gene assay is a powerful tool for rapidly screening the estrogenic or anti-estrogenic activity of a compound. The principle lies in a genetically modified yeast strain that expresses the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of an estrogen response element (ERE).

Protocol: Yeast Estrogen Screen (YES) Assay

-

Yeast Culture Preparation: A recombinant Saccharomyces cerevisiae strain expressing hERα and an ERE-lacZ reporter is cultured in an appropriate growth medium to the mid-log phase.

-

Assay Setup: Serial dilutions of the test compound (this compound) and controls (17β-estradiol as a positive agonist control, and an anti-estrogen like 4-hydroxytamoxifen for antagonist assays) are prepared.

-

Incubation: The yeast culture is incubated with the test compounds and controls in a 96-well plate. For antagonist assays, the test compound is co-incubated with a fixed concentration of 17β-estradiol.

-

Reporter Gene Measurement: After a defined incubation period, the activity of the reporter enzyme (β-galactosidase) is measured. This is typically done by adding a chromogenic substrate (e.g., CPRG) and measuring the color change spectrophotometrically.

-

Data Analysis: The estrogenic activity is determined by the dose-dependent increase in reporter gene expression. Anti-estrogenic activity is measured as a dose-dependent inhibition of estradiol-induced reporter gene expression.

Diagram: Yeast Estrogen Screen (YES) Assay Workflow

Caption: A streamlined workflow of the Yeast Estrogen Screen (YES) assay.

The human endometrial adenocarcinoma cell line, Ishikawa, is an established model for assessing the estrogenicity of compounds in a uterine-like context. These cells respond to estrogens by increasing the activity of alkaline phosphatase (AlkP).

Protocol: Alkaline Phosphatase Assay in Ishikawa Cells

-

Cell Culture: Ishikawa cells are maintained in an appropriate culture medium. For the assay, cells are plated in 96-well plates and grown to a specified confluency.

-

Treatment: The cells are treated with various concentrations of this compound, a positive control (17β-estradiol), and a vehicle control.

-

Incubation: The plates are incubated for a period sufficient to induce AlkP activity (typically 24-72 hours).

-

Enzyme Activity Measurement: The culture medium is removed, and the cells are lysed. A substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate, pNPP) is added to each well.

-

Quantification: The conversion of the substrate to a colored product is measured using a spectrophotometer.

-

Data Analysis: The estrogenic effect is quantified as the fold-increase in AlkP activity compared to the vehicle control.

In Vivo Assay

This "gold standard" in vivo assay directly measures the estrogenic activity of a compound by its ability to stimulate the growth of the uterus in ovariectomized (OVX) or immature female rats. The removal of the ovaries eliminates the endogenous source of estrogens, making the uterine weight directly proportional to the estrogenic stimulus provided by the test compound.

Protocol: Rat Uterotrophic Assay

-

Animal Model: Immature or adult ovariectomized female rats are used. A sufficient period is allowed after ovariectomy for uterine regression.

-

Dosing: The animals are divided into groups and treated daily for three consecutive days with the test compound (this compound) at various dose levels, a positive control (e.g., 17α-ethinylestradiol), and a vehicle control. Administration is typically via oral gavage or subcutaneous injection.

-

Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.

-

Uterine Weight Measurement: The uteri are carefully excised, trimmed of any adhering fat and connective tissue, and the wet weight is recorded. In some protocols, the uteri are blotted to remove luminal fluid before weighing (blotted uterine weight).

-

Data Analysis: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates estrogenic activity.

Downstream Effects: Gene Expression Regulation

The binding of the this compound-ER complex to EREs in the promoter regions of target genes initiates a cascade of events leading to either the activation or repression of transcription. The specific genes regulated by TPE-Cl can vary depending on the tissue type.

Further research employing techniques such as RNA sequencing (RNA-seq) and Chromatin Immunoprecipitation sequencing (ChIP-seq) would be invaluable in delineating the specific cistrome and transcriptome of this compound in different estrogen-responsive tissues. This would provide a more complete picture of its mechanism of action and the molecular basis for its tissue-selective effects.

Conclusion and Future Directions

This compound stands as a pivotal molecule in the history of endocrine pharmacology. Its mechanism of action, centered on the nuanced interplay between estrogen receptor binding, conformational changes, and the recruitment of co-regulators, laid the groundwork for the development of the entire class of SERMs. While much has been inferred from the study of its more famous derivatives, a deeper, more specific investigation into the molecular interactions of this compound itself is warranted.

Future research should prioritize obtaining quantitative binding affinity data for TPE-Cl with both ERα and ERβ, solving the crystal structure of the TPE-Cl-ER complex, and elucidating its specific co-regulator interactions and downstream gene targets. Such studies will not only fill a significant knowledge gap but also provide a more refined model for the rational design of next-generation SERMs with improved efficacy and safety profiles.

References

-

This compound. In: Wikipedia. ; 2023. Accessed January 12, 2026. [Link]

- Martin, G. J. Conformational transitions of the estrogen receptor monomer. Effects of estrogens, antiestrogen, and temperature. J. Biol. Chem.261, 12346–12352 (1986).

- Katzenellenbogen, J. A., Carlson, K. E., Heiman, D. F., & Goswami, R. Estrogen receptor binding affinity and uterotrophic activity of triphenylhaloethylenes. J. Med. Chem.26, 1129–1137 (1983).

-

Triphenylethylene. In: Wikipedia. ; 2023. Accessed January 12, 2026. [Link]

Sources

The Genesis of a New Therapeutic Paradigm: A Technical History of Triphenylchloroethylene

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

From a laboratory curiosity to the progenitor of a revolutionary class of drugs, the story of triphenylchloroethylene is a compelling narrative of chemical ingenuity, serendipitous discovery, and the dawn of targeted endocrine therapy. This guide navigates the historical and scientific journey of this compound, elucidating its discovery, the elucidation of its unique biological properties, and its pivotal role in the development of Selective Estrogen Receptor Modulators (SERMs) that have transformed the landscape of medicine.

The Dawn of Synthetic Estrogens: A Prelude to this compound

The early 20th century witnessed a burgeoning interest in the endocrine system, with a particular focus on the powerful effects of estrogens. The pioneering work of researchers like Sir Edward Charles Dodds in the 1930s was instrumental in demonstrating that the biological activity of estrogens was not exclusive to their natural steroidal structure.[1][2] Dodds and his colleagues synthesized a series of non-steroidal compounds, culminating in the discovery of the highly potent synthetic estrogen, diethylstilbestrol (DES), in 1938.[1] This groundbreaking work shattered the prevailing belief that only molecules with a phenanthrene nucleus, characteristic of steroids, could elicit estrogenic effects.[3] It was within this fertile scientific environment that the investigation of other non-steroidal scaffolds, such as the triphenylethylene backbone, began.

The parent compound, triphenylethylene, was found to possess weak estrogenic activity in 1937.[2] This discovery laid the groundwork for further exploration of its derivatives, with the hypothesis that structural modifications could enhance its potency and modulate its biological activity.

The Emergence of this compound: Synthesis and Enhanced Potency

In 1938, the synthesis of this compound was first reported. The introduction of a chlorine atom onto the ethylene core of the triphenylethylene structure proved to be a pivotal modification. This halogenation resulted in a dramatic potentiation of estrogenic activity, with this compound exhibiting 20 to 100 times the potency of its parent compound.[4]

Synthesis of this compound: A Methodological Overview

While the original 1938 publication by Robson and Schönfelder provides the foundational synthesis, a representative laboratory-scale preparation can be outlined as follows. This synthesis typically involves a Grignard reaction followed by dehydration and chlorination.

Experimental Protocol: Synthesis of this compound

-

Grignard Reagent Formation: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Reaction with Benzophenone: The Grignard reagent is then reacted with benzophenone, yielding triphenylmethanol after acidic workup.

-

Dehydration: The resulting triphenylmethanol is dehydrated to form triphenylethylene. This can be achieved by heating with a dehydrating agent such as iodine or a strong acid.

-

Chlorination: The final step involves the chlorination of triphenylethylene to yield this compound. This can be accomplished using a variety of chlorinating agents, such as N-chlorosuccinimide (NCS).

The following diagram illustrates the general synthetic pathway:

Caption: Synthetic pathway of this compound.

Unraveling the Biological Activity: From Simple Estrogen to a Glimpse of Complexity

Following its synthesis, this compound was investigated for its biological effects. Early studies, primarily using rodent models, confirmed its potent estrogenic properties. It was subsequently marketed in the 1940s under brand names such as Gynosone and Oestrogyl for the treatment of menopausal symptoms and other estrogen-deficiency-related conditions.[4]

A significant, albeit initially underappreciated, finding was its relatively long duration of action when administered via injection.[4] This hinted at a complex pharmacokinetic and pharmacodynamic profile that would later be understood as a hallmark of many triphenylethylene derivatives.

In a landmark study in 1944, Sir Alexander Haddow and his team investigated the use of high-dose estrogens, including this compound, for the treatment of breast cancer. Their finding that these compounds could be effective in this setting was a pivotal moment in oncology, demonstrating that hormonal manipulation could be a viable therapeutic strategy for certain cancers.

The Birth of a New Concept: The Road to Selective Estrogen Receptor Modulators (SERMs)

The journey from this compound to the modern era of SERMs is a testament to the power of medicinal chemistry and a deepening understanding of estrogen receptor biology. The key insight was the realization that the triphenylethylene scaffold could be chemically modified to produce compounds with a fascinating dual nature: acting as estrogens in some tissues while blocking estrogen's effects in others.[5][6]

Chlorotrianisene: An Early Derivative

One of the first important derivatives of this compound was chlorotrianisene (TACE), in which each of the three phenyl rings is substituted with a methoxy group.[7] Introduced in 1952, chlorotrianisene was a potent estrogen and is arguably considered the first SERM to be introduced into clinical practice.[7] It exhibited predominantly estrogenic effects but also possessed antiestrogenic properties.[7]

Clomiphene: A Tale of Serendipity

The synthesis of clomiphene in 1956 by a team at the William S. Merrell Chemical Company, led by Frank Palopoli, marked a significant turning point.[8] Initially investigated as a contraceptive, clomiphene was found to induce, rather than inhibit, ovulation.[9] This unexpected finding led to its development as a groundbreaking fertility treatment, and it was approved for medical use in the United States in 1967.[8][10]

Clomiphene is a mixture of two geometric isomers, enclomiphene and zuclomiphene, which possess distinct estrogenic and antiestrogenic activities.[8] This isomeric mixture is crucial to its overall pharmacological profile.

Experimental Protocol: Synthesis of Clomiphene

The synthesis of clomiphene shares a common heritage with that of this compound, involving the creation of a triphenylethanol intermediate followed by dehydration and chlorination. A key difference is the introduction of a diethylaminoethoxy side chain, which is crucial for its antiestrogenic activity.

-

Synthesis of the Intermediate: The synthesis begins with the preparation of 1-{4-[2-(diethylamino)ethoxy]phenyl}-1,2-diphenylethanol.[6]

-

Dehydration and Chlorination: This intermediate is then subjected to a one-pot dehydration and chlorination reaction. For instance, treatment with N-chlorosuccinimide in a suitable solvent can yield clomiphene as a mixture of E and Z isomers.[11]

The following diagram illustrates the key structural evolution from this compound to clomiphene:

Caption: Structural evolution to clomiphene.

Tamoxifen: A Paradigm Shift in Cancer Therapy

The development of tamoxifen, another triphenylethylene derivative, revolutionized the treatment of estrogen receptor-positive breast cancer.[5] Synthesized in 1962 by Dora Richardson at Imperial Chemical Industries (ICI), tamoxifen was also initially investigated as a contraceptive.[9] Its potent antiestrogenic effects in breast tissue, coupled with its estrogenic effects in other tissues like bone and the uterus, made it the archetypal SERM.[12]

The discovery and development of tamoxifen solidified the SERM concept and spurred the search for new compounds with more favorable tissue-selectivity profiles.[8][13]

Mechanism of Action: The Intricate Dance with the Estrogen Receptor

The dual agonist and antagonist properties of triphenylethylene derivatives are a consequence of their unique interaction with the estrogen receptor (ER). These non-steroidal ligands bind to the same ligand-binding pocket as the natural estrogen, estradiol. However, the bulky triphenylethylene scaffold induces a distinct conformational change in the receptor protein.

This altered conformation affects the recruitment of co-activator and co-repressor proteins to the receptor complex, which in turn modulates the transcription of target genes. The specific cellular context, including the relative abundance of co-activators and co-repressors in a particular tissue, ultimately determines whether the compound will exert an estrogenic or antiestrogenic effect.

The following diagram illustrates the differential effects of an estrogen agonist versus a SERM on the estrogen receptor:

Caption: SERM mechanism of action.

Legacy and Future Directions

The historical journey of this compound is a powerful illustration of how fundamental chemical research can lead to profound advances in medicine. From a simple halogenated derivative of a weakly estrogenic compound, a vast and diverse class of drugs has emerged that continues to impact the lives of millions of patients worldwide.

The foundational understanding of structure-activity relationships and the mechanism of action of triphenylethylene derivatives continues to inform the design of new generations of SERMs with improved efficacy and safety profiles. The quest for the "ideal" SERM—one that confers all the beneficial effects of estrogen without its adverse effects—remains a central goal in drug development.[5] The legacy of this compound serves as a constant reminder of the enduring power of scientific inquiry and the remarkable potential of medicinal chemistry to shape the future of healthcare.

References

-

Dodds, E. C. (2017, March 6). Edward Charles Dodds (1899-1973). Embryo Project Encyclopedia. [Link]

-

Wikipedia. (n.d.). This compound. In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Wikipedia. (n.d.). Chlorotrianisene. In Wikipedia. Retrieved January 13, 2026, from [Link]

- Maximov, P. Y., McDaniel, R. E., & Jordan, V. C. (2013). Tamoxifen: Pioneering Medicine in Breast Cancer. Springer Science & Business Media.

- Solmssen, U. V. (1945). Synthetic estrogens and the relation between their structure and their activity. Chemical Reviews, 37(3), 481–598.

- Jordan, V. C. (2013). Estrogen Action, Selective Estrogen Receptor Modulators and Women's Health: Progress and Promise. World Scientific.

-

Wikipedia. (n.d.). Triphenylethylene. In Wikipedia. Retrieved January 13, 2026, from [Link]

- Maximov, P. Y., Lee, T. M., & Jordan, V. C. (2013). The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice. Current clinical pharmacology, 8(2), 135–155.

- Quirke, V. (2017). Tamoxifen from Failed Contraceptive Pill to Best-Selling Breast Cancer Medicine: A Case-Study in Pharmaceutical Innovation. Estudios de historia de la ciencia y de la técnica: actas del IX Congreso de la Sociedad Española de Historia de las Ciencias y de las Técnicas, 1, 449-462.

- El-Gendy, M. A., & El-Sherbeny, M. A. (2021). Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. International journal of molecular sciences, 22(22), 12575.

- Google Patents. (n.d.). Process for the preparation of Clomiphene.

-

Wikipedia. (n.d.). Clomifene. In Wikipedia. Retrieved January 13, 2026, from [Link]

- Dickey, R. P., & Holtkamp, D. E. (1996). Development, pharmacology and clinical experience with clomiphene citrate.

- Singh, G., & Kumar, P. (2018). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC advances, 8(59), 33963–33997.

- Willson, T. M., Norris, J. D., & McDonnell, D. P. (1997). Dissection of the molecular mechanism of action of the triphenylethylene-derived antiestrogen tamoxifen with a novel tamoxifen-derived affinity label. Journal of Biological Chemistry, 272(46), 29289-29292.

-

Wikipedia. (n.d.). Selective estrogen receptor modulator. In Wikipedia. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). The significance of synthetic oestrogenic agents. Retrieved January 13, 2026, from [Link]

- Google Patents. (n.d.). Clomiphene synthesis using a single solvent.

- Google Patents. (n.d.). Synthesis method of clomiphene.

-

PubChem. (n.d.). Clomiphene synthesis using a single solvent - Patent US-9914696-B2. Retrieved January 13, 2026, from [Link]

-

Brown University. (2017, September 13). 50 years ago, Clomid gave birth to the era of assisted reproduction. Retrieved from [Link]

Sources

- 1. Edward Charles Dodds (1899-1973) | Embryo Project Encyclopedia [embryo.asu.edu]

- 2. Wreaking Reproductive Havoc One Chemical at a Time - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 7. Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clomifene - Wikipedia [en.wikipedia.org]

- 9. Tamoxifen from Failed Contraceptive Pill to Best-Selling Breast Cancer Medicine: A Case-Study in Pharmaceutical Innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 50 years ago, Clomid gave birth to the era of assisted reproduction | Brown University [brown.edu]

- 11. US9914696B2 - Clomiphene synthesis using a single solvent - Google Patents [patents.google.com]

- 12. aurak.ac.ae [aurak.ac.ae]

- 13. pubs.acs.org [pubs.acs.org]

Triphenylchloroethylene: A Foundational Synthetic Nonsteroidal Estrogen and Progenitor of Modern SERMs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of triphenylchloroethylene (TPE-Cl), a pioneering synthetic nonsteroidal estrogen. We will delve into its historical significance, chemical synthesis, complex mechanism of action as a Selective Estrogen Receptor Modulator (SERM), and the key experimental methodologies used to characterize its bioactivity. This document is designed to serve as a foundational resource for professionals in pharmacology and drug development, offering insights grounded in established scientific principles and experimental validation.

Historical Context and Developmental Significance

The journey of this compound is rooted in the broader exploration of nonsteroidal estrogens that began in the 1930s. The discovery of the estrogenic effects of its parent compound, triphenylethylene, in 1937 set the stage for further investigation.[1][2] Scientists soon found that the introduction of a halogen substituent dramatically potentiated this activity. This compound, first reported in 1938, was found to possess 20 to 100 times the estrogenic potency of triphenylethylene.[1][3]

Marketed in the 1940s under brand names like Gynosone and Oestrogyl, TPE-Cl was used for treating menopausal symptoms and other conditions requiring estrogen therapy.[1][3] Its historical importance was cemented in 1944 when it was among the first high-dose estrogens found to be effective in the treatment of breast cancer, a landmark finding by Sir Alexander Haddow.[3] Perhaps its most enduring legacy is its role as a structural scaffold. TPE-Cl is a direct progenitor of the triphenylethylene class of Selective Estrogen Receptor Modulators (SERMs), which includes the groundbreaking breast cancer drug Tamoxifen and the fertility treatment Clomifene.[2][3][4] This lineage underscores the foundational importance of TPE-Cl in the evolution of endocrine therapy.

Chemical Synthesis of this compound

The synthesis of this compound from its parent compound, triphenylethylene, is a multi-step process involving chlorination and subsequent elimination. The causality behind this process lies in activating the ethylene double bond for the addition of chlorine, followed by a controlled elimination to yield the desired chlorinated alkene.

Experimental Protocol: Synthesis from Triphenylethylene

This protocol is adapted from established chemical literature.[5]

Step 1: Dichlorination of Triphenylethylene

-

Dissolve 23.6 g of triphenylethylene in 63 cc of dry benzene.

-

Add a solution of phosphorus pentachloride (PCl₅) in dry benzene to the triphenylethylene solution. The PCl₅ serves as the chlorinating agent.

-

Allow the reaction mixture to stand for five days at room temperature. This allows for the slow addition of two chlorine atoms across the double bond to form the intermediate, triphenyldichloroethane.

-

Evaporate the benzene solvent under reduced pressure. The resulting product is a viscous oil consisting primarily of triphenyldichloroethane.

-

Isolate the triphenyldichloroethane by petroleum ether extraction followed by recrystallization.

Step 2: Dehydrochlorination to this compound

-

Dissolve the purified triphenyldichloroethane (e.g., 20 g) in 750 cc of glacial acetic acid.

-

Reflux the solution for three hours. The heat and acidic environment facilitate the elimination of one molecule of hydrogen chloride (HCl), forming the stable chloro-substituted double bond.

-

Cool the solution to 30°C.

-

Carefully add water to the solution to precipitate the crude this compound.

-

Collect the crude product by filtration.

-

Purify the final product by recrystallization from 95% ethanol using charcoal to remove colored impurities. The expected product is a crystalline solid.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Mechanism of Action: A Prototypical SERM

This compound and its derivatives are not simple estrogens or anti-estrogens; they are classified as Selective Estrogen Receptor Modulators (SERMs).[4][6] This means they exhibit tissue-dependent agonist or antagonist activity.[7] The underlying mechanism is a complex interplay between the ligand, the estrogen receptor (ER), and the unique cellular machinery of the target tissue.

The core of this mechanism involves:

-

Receptor Binding: TPE-Cl binds to estrogen receptors (ERα and ERβ) with high affinity.[7]

-

Conformational Change: The binding of the TPE-Cl ligand induces a unique three-dimensional shape in the estrogen receptor. This conformation is distinct from that induced by the natural ligand, 17β-estradiol, or by pure antagonists.

-

DNA Binding: The ligand-receptor complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Cofactor Recruitment: The specific conformation of the TPE-Cl-ER complex determines whether it recruits transcriptional co-activators or co-repressors.

-

In Agonist Tissues (e.g., Bone, Endometrium): The complex recruits co-activators, initiating gene transcription and producing an estrogen-like effect.

-

In Antagonist Tissues (e.g., Breast): The complex recruits co-repressors, which block gene transcription, thereby antagonizing the effects of endogenous estrogen.[8][9]

-

This differential recruitment of cofactors is the molecular basis for the tissue-selective activity that defines a SERM.[7]

Visualization of SERM Signaling Pathway

Caption: Tissue-specific signaling pathway of a SERM like TPE-Cl.

Pharmacokinetics and Metabolism

The metabolism of triphenylethylene derivatives is primarily mediated by the cytochrome P450 (P450) enzyme system in the liver.[10][11] While specific pharmacokinetic data for this compound is limited, the metabolic pathways can be inferred from its close relatives, such as tamoxifen, and from general knowledge of trichloroethylene metabolism.

Key metabolic processes include:

-

Oxidation: P450 enzymes, particularly CYP2D6 and CYP3A4 isoforms, catalyze oxidative reactions.[10]

-

Bioactivation: It is crucial to recognize that metabolites are not necessarily inactive. For many triphenylethylenes, metabolic products can have significantly higher binding affinity for the estrogen receptor and greater biological potency than the parent drug.[12] For instance, the metabolite 4-hydroxytamoxifen has a much higher affinity for the ER than tamoxifen itself. A similar bioactivation potential should be assumed for TPE-Cl.

-

Enterohepatic Recirculation: Metabolites can be conjugated (e.g., glucuronidation), excreted in the bile, and then deconjugated by gut microflora, allowing for reabsorption. This process, known as enterohepatic recirculation, can significantly prolong the half-life and duration of action of the compound.[13]

Biological Effects and Tissue-Specific Profile

The defining characteristic of a SERM is its varied profile of action across different estrogen-responsive tissues.[6] This duality offers the therapeutic potential to achieve beneficial estrogenic effects in some tissues while blocking detrimental effects in others.

| Target Tissue | Predicted Effect of TPE-Cl | Rationale & Implication | Supporting Evidence Class |

| Breast Tissue | Antagonist | Competitively blocks endogenous estrogen from binding to ER, inhibiting the growth of ER-positive breast cancer cells.[9] | Triphenylethylene Derivatives (e.g., Tamoxifen)[8][9] |

| Uterus (Endometrium) | Agonist | Stimulates endometrial proliferation (uterotrophic effect).[14] This is a potential adverse effect, increasing the risk of endometrial hyperplasia.[10] | In Vivo Uterotrophic Assays[14] |

| Bone | Agonist | Mimics estrogen's protective effects on bone, helping to maintain bone mineral density and prevent osteoporosis.[6] | SERM Class Effect (e.g., Raloxifene)[6][7] |

| Cardiovascular System | Agonist | Can have favorable estrogen-like effects on lipid profiles (e.g., lowering LDL cholesterol). | SERM Class Effect[7] |

Methodologies for Assessing Estrogenic Activity

A multi-tiered approach combining in vitro and in vivo assays is essential for comprehensively characterizing the estrogenic and anti-estrogenic activity of a compound like this compound.[15]

Workflow for Characterizing Estrogenic Compounds

Sources

- 1. This compound [medbox.iiab.me]

- 2. Triphenylethylene - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective estrogen receptor modulators: mechanism of action and clinical experience. Focus on raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism of trichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. osti.gov [osti.gov]

- 13. Physiologically-based pharmacokinetic model for trichloroethylene considering enterohepatic recirculation of major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessing environmental chemicals for estrogenicity using a combination of in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of Triphenylchloroethylene Powder

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Criticality of Physicochemical Characterization

In the realm of pharmaceutical sciences and synthetic chemistry, a thorough understanding of a compound's physicochemical characteristics is not merely academic—it is the bedrock upon which successful research and development are built. For a molecule like triphenylchloroethylene, a nonsteroidal estrogen receptor ligand and a member of the triphenylethylene group, these properties dictate its behavior from synthesis and purification to formulation and biological activity. The crystalline nature, solubility, stability, and spectral fingerprints are all critical parameters that influence its handling, analysis, and application. This guide is structured to provide a logical and in-depth exploration of these characteristics, moving from fundamental identifiers to complex analytical methodologies. By presenting both established data and the rationale behind characterization techniques, we aim to equip scientists with the knowledge to confidently and competently work with this compound powder.

Section 1: Fundamental Properties and Identification

A precise understanding of the fundamental properties of this compound is the first step in any scientific investigation. These identifiers are crucial for confirming the identity and purity of the material.

Chemical Identity

-

Chemical Name: 1-chloro-1,2,2-triphenylethylene

-

Synonyms: this compound

-

Molecular Formula: C₂₀H₁₅Cl[1]

-

Molecular Weight: 290.77 g/mol [1]

Table 1: Key Physical Properties of this compound

| Property | Value | Source |

| Melting Point | 117.5-118.5 °C | |

| Boiling Point | Data not available | - |

| pKa | Data not available | - |

Solubility Profile

The solubility of this compound is a critical parameter for its purification, formulation, and in vitro testing. While comprehensive quantitative data is not widely published, qualitative descriptions indicate its solubility in various organic solvents.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Rationale for Selection |

| Ethanol | Soluble | Commonly used protic solvent for recrystallization and biological assays. |

| Methanol | Soluble | Another common protic solvent, often used in analytical techniques. |

| Acetone | Soluble | A polar aprotic solvent with good solvating power for a wide range of compounds. |

| Chloroform | Soluble | A non-polar organic solvent, useful for extraction and NMR spectroscopy. |

| Ethyl Acetate | Soluble | A moderately polar solvent used in chromatography and extractions. |

| Water | Insoluble | Expected due to the large non-polar triphenylethylene backbone. |

Expert Insight: The choice of solvent is paramount. For recrystallization, a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. For analytical methods like HPLC, miscibility with the mobile phase is a key consideration. The lack of quantitative solubility data necessitates empirical determination for specific applications.

Section 2: Solid-State Characterization

For a powdered substance, understanding its solid-state properties is crucial for ensuring batch-to-batch consistency, stability, and handling characteristics.

Crystalline Form and Polymorphism

The arrangement of molecules in a solid-state lattice can significantly impact a compound's physical properties. X-ray Powder Diffraction (XRPD) is the primary technique for characterizing the crystalline nature of a powder.

An XRPD pattern is a unique "fingerprint" of a crystalline solid. The position and intensity of the diffraction peaks are characteristic of the crystal lattice structure. To date, no public XRPD data for this compound has been identified. The potential for polymorphism (the ability of a compound to exist in more than one crystalline form) should be considered, as different polymorphs can exhibit different solubilities, stabilities, and melting points.

Experimental Protocol: X-Ray Powder Diffraction (XRPD) Analysis

This protocol outlines the general procedure for obtaining an XRPD pattern of a powder sample.

-

Sample Preparation: Gently grind the this compound powder using a mortar and pestle to ensure a fine and homogenous particle size.

-

Sample Mounting: Pack the powdered sample into a sample holder. Ensure a flat, smooth surface that is level with the holder's top edge.

-

Instrument Setup:

-

X-ray Source: Typically Cu Kα radiation.

-

Scan Range (2θ): A typical range is 2° to 40°.

-

Scan Speed/Step Size: A slower scan speed or smaller step size will yield higher resolution data.

-

-

Data Acquisition: Initiate the scan and collect the diffraction pattern.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) can be used to identify the crystalline phase and assess its purity.

Diagram: Workflow for Solid-State Characterization

Caption: Workflow for the characterization of this compound powder by XRPD.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for determining the thermal stability and purity of a compound.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, heat of fusion, and to detect polymorphic transitions.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the compound.

No specific DSC or TGA data for this compound were found in the initial searches.

Section 3: Spectroscopic Profile

Spectroscopic techniques provide invaluable information about the molecular structure and are essential for identity confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed for complete characterization.

-

¹H NMR: The proton NMR spectrum will provide information on the number and types of hydrogen atoms in the molecule, as well as their connectivity. For this compound, one would expect to see complex multiplets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the three phenyl rings.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, one would expect signals in the aromatic region (typically 120-150 ppm) and signals for the vinylic carbons.

Note: Specific, experimentally obtained NMR spectra for this compound are not currently available in the public domain based on the initial search.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretch | 3100-3000 |

| C=C (aromatic) | Stretch | 1600-1450 |

| C=C (alkene) | Stretch | ~1650 |

| C-Cl | Stretch | 800-600 |

Expert Insight: The IR spectrum can serve as a quick and simple identity check for this compound. The presence of aromatic C-H stretches above 3000 cm⁻¹ and the characteristic aromatic C=C stretching bands are key features to look for.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to the electronic transitions within the molecule. The extensive conjugation of the three phenyl rings and the double bond in this compound is expected to result in strong UV absorption. The wavelength of maximum absorbance (λmax) is a key characteristic.

Note: While a UV-vis reflectance spectrum for a related compound was found, the specific absorption spectrum for this compound in solution is not yet available. This data is crucial for developing quantitative analytical methods using UV detection, such as HPLC.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (approximately 290.08 g/mol for the ³⁵Cl isotope and 292.08 g/mol for the ³⁷Cl isotope, in a characteristic ~3:1 ratio).

Section 4: Analytical Methodologies

Robust and validated analytical methods are essential for quality control, stability testing, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common analytical technique for the separation, identification, and quantification of organic molecules. A reversed-phase HPLC method would be the most logical starting point for this compound.

Diagram: Logical Workflow for HPLC Method Development

Caption: A streamlined workflow for developing a reversed-phase HPLC method for this compound analysis.

Proposed Starting HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 50-95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (to be determined by UV-Vis spectroscopy)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Causality behind Choices:

-

A C18 column is chosen due to the non-polar nature of this compound.

-

Acetonitrile and water are common, effective solvents for reversed-phase chromatography.

-

Formic acid is added to improve peak shape by protonating any residual silanols on the stationary phase.

-

A scouting gradient is essential in early method development to determine the approximate elution time of the analyte.

-

UV detection is appropriate given the expected strong chromophore of the molecule.

Gas Chromatography (GC)

GC can be a suitable alternative for the analysis of this compound, particularly for assessing the presence of volatile impurities.

Proposed Starting GC-MS Method Parameters:

-

Column: DB-5ms or equivalent (non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Inlet Temperature: 280 °C

-

Carrier Gas: Helium

-

Oven Program: 100 °C hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min

-

Detector: Mass Spectrometer (MS)

-

Ionization Mode: Electron Ionization (EI)

Rationale:

-

A non-polar column is suitable for the non-polar analyte.

-

A temperature ramp is necessary to ensure the elution of the relatively high molecular weight compound in a reasonable time with good peak shape.

-

MS detection provides both quantitative data and structural confirmation, making it a powerful tool for impurity identification.

Section 5: Synthesis and Purification

A reliable synthesis and purification protocol is fundamental for obtaining high-quality this compound powder.

Synthetic Route

A common method for the preparation of this compound involves the reaction of triphenylethylene with a chlorinating agent. One reported method utilizes phosphorus pentachloride.

Diagram: Synthetic Pathway to this compound

Caption: A simplified representation of the synthesis of this compound.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Step-by-Step Recrystallization Protocol:

-

Solvent Selection: Empirically determine a suitable solvent in which this compound is highly soluble when hot and poorly soluble when cold (e.g., ethanol, ligroin).

-

Dissolution: In a flask, add the crude this compound powder and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should begin to form.

-

Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Section 6: Stability and Storage

The stability of this compound powder is a critical consideration for its long-term storage and use.

-

Thermal Stability: As a crystalline solid with a relatively high melting point, this compound is expected to be thermally stable at ambient temperatures. TGA would provide quantitative data on its decomposition temperature.

-

Photostability: Compounds with extensive conjugated systems can be susceptible to degradation upon exposure to light. It is recommended to store this compound powder in amber vials or in the dark.

-

Hygroscopicity: The non-polar nature of the molecule suggests that it is unlikely to be significantly hygroscopic.

Recommended Storage Conditions: Store in a well-sealed container, protected from light, in a cool, dry place.

Section 7: Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound powder.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the known and predicted physicochemical characteristics of this compound powder. While key identifiers and qualitative properties have been established, this review also highlights significant gaps in the publicly available data, particularly in the areas of quantitative solubility, comprehensive spectroscopic data (NMR, MS, UV-Vis), and solid-state characterization (XRPD).

For researchers and drug development professionals, the generation of this missing data is a critical next step. The experimental protocols and logical workflows presented herein provide a clear roadmap for these future investigations. A complete physicochemical profile will ultimately enable more robust analytical method development, ensure consistent material quality, and facilitate a deeper understanding of the structure-property relationships that govern the behavior of this important compound.

References

Sources

exploring the metabolic pathways of triphenylchloroethylene in vivo

An In-depth Technical Guide to Elucidating the Metabolic Pathways of Triphenylchloroethylene In Vivo

Introduction

This compound (TPE) is a synthetic, non-steroidal compound belonging to the triphenylethylene class of molecules. While its specific applications are not as widely documented as other members of this class, such as the selective estrogen receptor modulator (SERM) tamoxifen, its structural similarity suggests potential biological activity that warrants a thorough understanding of its metabolic fate within a living organism. The in vivo metabolism of a xenobiotic compound is a critical determinant of its efficacy, toxicity, and pharmacokinetic profile. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to explore the metabolic pathways of this compound.

Given the limited direct literature on TPE metabolism, this guide will draw upon established metabolic principles and the well-documented biotransformation of structurally analogous compounds, namely trichloroethylene (TCE) and other triphenylethylene derivatives like tamoxifen.[1][2] This approach allows us to construct a scientifically robust, predictive model of TPE metabolism and to outline a rigorous experimental strategy for its validation.

Predicted Metabolic Pathways of this compound

The in vivo biotransformation of this compound is anticipated to proceed through two principal phases of metabolism: Phase I functionalization reactions and Phase II conjugation reactions. These processes primarily occur in the liver, orchestrated by a suite of metabolic enzymes.

Phase I Metabolism: Cytochrome P450-Mediated Oxidation

Phase I reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[3][4] For triphenylethylene derivatives, these reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation and subsequent excretion.[5] Based on the metabolism of tamoxifen and other analogous structures, the primary Phase I metabolic pathways for this compound are predicted to be aromatic hydroxylation and epoxidation of the ethylene moiety.[1][6]

Key enzymatic players in the metabolism of triphenylethylene compounds include CYP2D6, CYP3A4, CYP2C9, and CYP2B6.[5][7] The specific isoforms involved in TPE metabolism would need to be determined experimentally, for instance, by using human liver microsomes and specific chemical inhibitors or recombinant CYP enzymes.

The predicted primary Phase I metabolic steps are:

-

Aromatic Hydroxylation: The three phenyl rings of TPE are susceptible to hydroxylation, primarily at the para-position, to form various mono-, di-, and tri-hydroxylated metabolites. This is a common metabolic pathway for many xenobiotics containing phenyl moieties.[8]

-

Epoxidation: The chloroethylene double bond can be oxidized by CYP enzymes to form a reactive epoxide intermediate. This epoxide can then be hydrolyzed by epoxide hydrolase to a diol or undergo rearrangement.

Caption: Predicted Phase I Metabolic Pathways of this compound.

Phase II Metabolism: Conjugation for Excretion

The hydroxylated metabolites formed during Phase I are subsequently conjugated with endogenous molecules to increase their water solubility and facilitate their elimination from the body. The primary Phase II reactions anticipated for hydroxylated TPE are glucuronidation and sulfation.[3]

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl groups of the TPE metabolites.

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the hydroxylated metabolites.

Caption: Predicted Phase II Metabolic Pathways of this compound.

Experimental Methodologies for In Vivo Metabolism Studies

A well-designed in vivo study is essential to definitively identify and quantify the metabolites of this compound. The rat is a commonly used and well-characterized model for pharmacokinetic and metabolism studies.[9][10]

In Vivo Experimental Workflow

Caption: In Vivo Experimental Workflow for TPE Metabolism Studies.

Detailed Experimental Protocol

1. Animal Model and Acclimation:

-

Species: Male Sprague-Dawley rats (8-10 weeks old).

-

Acclimation: House animals in metabolic cages for at least 3 days prior to the study to allow for adaptation and collection of baseline urine and feces. Maintain a 12-hour light/dark cycle with ad libitum access to food and water.

2. Dosing:

-

Formulation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose).

-

Administration: Administer a single dose of TPE via oral gavage or intravenous injection. Include a vehicle control group.

3. Sample Collection:

-

Urine and Feces: Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h) post-dose.

-

Blood: Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA). Separate plasma by centrifugation.

4. Sample Processing:

-

Urine: Centrifuge to remove particulates. A portion may be treated with β-glucuronidase and sulfatase to hydrolyze conjugates and aid in the identification of parent aglycones.

-

Feces: Homogenize with a suitable solvent (e.g., methanol/water) and extract the metabolites.

-

Plasma: Perform protein precipitation with a solvent like acetonitrile, followed by centrifugation to obtain a clear supernatant.

5. Metabolite Identification and Quantification:

-

Instrumentation: Utilize a high-performance liquid chromatography system coupled with tandem mass spectrometry (LC-MS/MS).[11][12]

-

Metabolite Identification: Analyze the processed samples using high-resolution mass spectrometry to obtain accurate mass measurements of potential metabolites. Compare the fragmentation patterns of the metabolites with that of the parent compound to elucidate their structures.

-

Metabolite Quantification: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of TPE and its major metabolites in the various biological matrices.

Data Interpretation and Quantitative Analysis

The data generated from the LC-MS/MS analysis will provide both qualitative and quantitative information about the metabolic fate of this compound.

Qualitative Analysis:

-

Identification of the major and minor metabolites in urine, feces, and plasma.

-

Elucidation of the metabolic pathways by piecing together the identified metabolites.

Quantitative Analysis:

-

Determine the pharmacokinetic parameters of TPE and its primary metabolites, including Cmax, Tmax, AUC, and half-life.

-

Calculate the percentage of the administered dose excreted as each metabolite in urine and feces.

Table 1: Example of Quantitative Metabolite Data Presentation

| Metabolite | Mean % of Administered Dose Excreted (0-72h) |

| Urine | |

| Unchanged this compound | < 1% |

| 4-Hydroxy-TPE | 25% |

| 4,4'-Dihydroxy-TPE | 10% |

| 4-Hydroxy-TPE-Glucuronide | 30% |

| Total Recovery | 65% |

Conclusion

The outlined in vivo experimental protocol provides a comprehensive and self-validating framework for researchers to rigorously test this hypothesis. By employing state-of-the-art analytical techniques such as LC-MS/MS, a detailed understanding of the absorption, distribution, metabolism, and excretion of this compound can be achieved. This knowledge is fundamental for any future development and safety assessment of this compound.

References

-

Lipscomb, J. C., Fisher, J. W., Confer, P. D., & Byczkowski, J. Z. (1998). In vitro to in vivo extrapolation for trichloroethylene metabolism in humans. Toxicology and Applied Pharmacology, 152(2), 376–387. [Link]

-

Koyama, K., & Ikeda, M. (1999). Concentrations of trichloroethylene and its metabolites in blood and urine after acute poisoning by ingestion. Journal of analytical toxicology, 23(5), 441-4. [Link]

-

Lash, L. H., Putt, D. A., & Parker, J. C. (2006). Metabolism and tissue distribution of orally administered trichloroethylene in male and female rats: identification of glutathione- and cytochrome P-450-derived metabolites in liver, kidney, blood, and urine. Journal of toxicology and environmental health. Part A, 69(13), 1285–1309. [Link]

-

El-Sayed, M., Al-Rashood, S. T., & Al-Warhi, T. (2023). Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents. ACS Omega, 8(29), 25893-25920. [Link]

-

Delinsky, A. D., Bruckner, J. V., & Bartlett, M. G. (2005). Analytical methods for the determination of trichloroethylene and its major metabolites. Biomedical chromatography : BMC, 19(8), 617–639. [Link]

-

Sato, A., Nakajima, T., Fujiwara, Y., & Murayama, N. (1977). A pharmacokinetic model to study the excretion of trichloroethylene and its metabolites after an inhalation exposure. British journal of industrial medicine, 34(1), 56–63. [Link]

-

Sato, A., Nakajima, T., Fujiwara, Y., & Murayama, N. (1977). A pharmacokinetic model to study the excretion of trichloroethylene and its metabolites after an inhalation exposure. British journal of industrial medicine, 34(1), 56–63. [Link]

-

Lash, L. H., Fisher, J. W., Lipscomb, J. C., & Parker, J. C. (2000). Trichloroethylene biotransformation and its role in mutagenicity, carcinogenicity and target organ toxicity. Environmental and molecular mutagenesis, 35(3), 155-70. [Link]

-

Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Trichloroethylene. [Link]

-

Lash, L. H., Fisher, J. W., Lipscomb, J. C., & Parker, J. C. (2000). Metabolism of trichloroethylene. Environmental health perspectives, 108 Suppl 2, 177–200. [Link]

-

Fisher, J. W. (2000). Physiologically based pharmacokinetic models for trichloroethylene and its oxidative metabolites. Environmental health perspectives, 108 Suppl 2, 265–273. [Link]

-

Dekant, W., Vamvakas, S., Koob, M., Köchling, A., Kanhai, W., Müller, D., & Henschler, D. (1990). Metabolism of trichloroethene--in vivo and in vitro evidence for activation by glutathione conjugation. Critical reviews in toxicology, 20(4), 219-41. [Link]

-

El-Masri, H. A., Tessari, J. D., & Yang, R. S. (1996). Quantitative evaluation of the metabolic interactions between trichloroethylene and 1,1-dichloroethylene in vivo using gas uptake methods. Toxicology and applied pharmacology, 139(1), 169-79. [Link]

-

Ikeda, M., Ohtsuji, H., Kawai, H., & Kuniyoshi, M. (1971). Excretion kinetics of urinary metabolites in a patient addicted to trichloroethylene. British journal of industrial medicine, 28(2), 203–206. [Link]

-

Lash, L. H., Fisher, J. W., Lipscomb, J. C., & Parker, J. C. (2000). Metabolism of trichloroethylene. Environmental health perspectives, 108 Suppl 2, 177–200. [Link]

-

Lipscomb, J. C., Fisher, J. W., Confer, P. D., & Byczkowski, J. Z. (1998). In vitro to in vivo extrapolation for trichloroethylene metabolism in humans. Toxicology and applied pharmacology, 152(2), 376–387. [Link]

-

Lash, L. H., Hu, Y., & Putt, D. A. (2014). Trichloroethylene Biotransformation and its Role in Mutagenicity, Carcinogenicity and Target Organ Toxicity. In Trichloroethylene: Uses, Health Effects and Environmental Impacts. Nova Science Publishers. [Link]

-

El-Sayed, M. A., Al-Warhi, T., & Al-Rashood, S. T. (2022). Flexible Etherified and Esterified Triphenylethylene Derivatives and Their Evaluation on ER-positive and Triple-Negative Breast Cancer Cell Lines. Molecules (Basel, Switzerland), 27(7), 2320. [Link]

-

Yoon, M., Lee, S., & Kim, J. H. (2006). Analysis of renal cell transformation following exposure to trichloroethene in vivo and its metabolite S-(dichlorovinyl)-L-cysteine in vitro. Toxicology, 224(1-2), 108–118. [Link]

-

Dallas, C. E., Muralidhara, S., Chen, X. M., Gallo, J. M., & Bruckner, J. V. (1994). Physiological pharmacokinetic modeling of inhaled trichloroethylene in rats. Toxicology and applied pharmacology, 128(1), 13–24. [Link]

-

Geurts, M., van der Sangen, M. J. C., de Vries, Y. C., van den Broek, P. H. H., & van Herpen, C. M. L. (2021). Main metabolism pathway of tamoxifen. After absorption tamoxifen is.... ResearchGate. [Link]

-

Stenner, R. D., Merdink, J. L., Fisher, J. W., & Bull, R. J. (1998). Physiologically-based pharmacokinetic model for trichloroethylene considering enterohepatic recirculation of major metabolites. Risk analysis : an official publication of the Society for Risk Analysis, 18(3), 261–269. [Link]

-

Liu, X., Liu, Y., & Li, Y. (2014). Structure-Function Relationships of Estrogenic Triphenylethylenes Related to Endoxifen and 4-Hydroxytamoxifen. Journal of medicinal chemistry, 57(15), 6544-53. [Link]

-

El-Sayed, M., Al-Rashood, S. T., & Al-Warhi, T. (2023). Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents. ACS Omega. [Link]

-

Werck-Reichhart, D., & Feyereisen, R. (2000). Cytochromes P450 in phenolic metabolism. In Annual Review of Plant Physiology and Plant Molecular Biology (Vol. 51, pp. 331-353). Annual Reviews. [Link]

-

Liu, X., Liu, Y., & Li, Y. (2014). Structure−Function Relationships of Estrogenic Triphenylethylenes Related to Endoxifen and 4-Hydroxytamoxifen. Journal of Medicinal Chemistry, 57(15), 6544-6553. [Link]

-

Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American family physician, 76(3), 391–396. [Link]

-

Jordan, V. C. (2007). New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer. Breast cancer research : BCR, 9 Suppl 2(Suppl 2), S3. [Link]

-

Metabolon. (2023). The Role of CYP450 Enzymes in Drug Metabolism. [Link]

-

Griese, J., Heine, C., & Zanger, U. M. (2018). The formation of estrogen-like tamoxifen metabolites and their influence on enzyme activity and gene expression of ADME genes. Archives of toxicology, 92(1), 135-148. [Link]

-

Dahmane, E., & El-Abida, K. (2017). Metabolic activation of tamoxifen. Phase I metabolism of tamoxifen.... ResearchGate. [Link]

-

Fan, P. W., & Bolton, J. L. (2004). Major pathways for the metabolism of tamoxifen. ResearchGate. [Link]

-

Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Tetrachloroethylene. [Link]

-

Preissner, S., Kroll, K., Dunkel, M., Senger, C., Goldsobel, G., Kuzman, D., Guenther, S., Winnenburg, R., Schroeder, M., & Preissner, R. (2013). Biochemistry, Cytochrome P450. StatPearls. [Link]

-

Al-Dosari, D. S., Ahmed, M. M., & Al-Rejaie, S. S. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina (Kaunas, Lithuania), 59(8), 1475. [Link]

-

Forkert, P. G., Lash, L. H., & Tardif, R. (2001). Identification of Trichloroethylene and Its Metabolites in Human Seminal Fluid of Workers Exposed to Trichloroethylene. Drug Metabolism and Disposition, 29(4 Pt 1), 471-7. [Link]

-

Ward, R. C., Travis, C. C., & Hetrick, D. M. (1988). Pharmacokinetics of tetrachloroethylene. Toxicology and applied pharmacology, 93(1), 108–117. [Link]

-

Lifschitz, T. (2022). Pharmacokinetics of Anthelmintics in Animals. MSD Veterinary Manual. [Link]

Sources

- 1. Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism and tissue distribution of orally administered trichloroethylene in male and female rats: identification of glutathione- and cytochrome P-450-derived metabolites in liver, kidney, blood, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physiological pharmacokinetic modeling of inhaled trichloroethylene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Preliminary Investigation of Triphenylchloroethylene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide for the preliminary investigation of triphenylchloroethylene (TPE-Cl) derivatives. It provides a comprehensive overview of the synthesis, characterization, and initial biological evaluation of this important class of compounds, grounded in established scientific principles and methodologies. This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to explore the therapeutic potential of novel TPE-Cl derivatives.

The Triphenylethylene Scaffold: A Cornerstone of Modern Medicinal Chemistry

The triphenylethylene framework is a privileged scaffold in drug discovery, most notably as the structural basis for Selective Estrogen Receptor Modulators (SERMs).[1] Tamoxifen, a pioneering triphenylethylene derivative, revolutionized the treatment of estrogen receptor-positive (ER+) breast cancer and continues to be a clinically significant therapeutic agent.[1] The introduction of a chloro group to create this compound provides a versatile chemical handle for the synthesis of a diverse library of derivatives with potentially unique pharmacological profiles. The strategic modification of the three phenyl rings and the ethylene core allows for the fine-tuning of receptor affinity, tissue selectivity, and overall drug-like properties.

This guide will navigate the critical early-stage investigations, from the initial synthesis and purification to the fundamental biological assays required to ascertain the potential of a novel TPE-Cl derivative.

Synthesis and Characterization: From Conception to Pure Compound

The construction of the triphenylethylene core is most effectively achieved through the McMurry reaction, a titanium-mediated reductive coupling of carbonyl compounds.[2] This reaction is particularly well-suited for the synthesis of sterically hindered alkenes like triphenylethylenes.[3][4][5]

General Synthesis and Characterization Workflow

The journey from starting materials to a fully characterized novel TPE-Cl derivative follows a logical and systematic progression, as illustrated in the workflow below.

Figure 1: A comprehensive workflow detailing the synthesis, purification, and characterization of a novel this compound derivative.

Detailed Protocol: Synthesis of a Triphenylethylene Derivative via McMurry Coupling

Objective: To synthesize a triphenylethylene derivative from two different aryl ketones.

Materials:

-

Aryl Ketone 1 (e.g., 4-hydroxybenzophenone)

-

Aryl Ketone 2 (e.g., acetophenone)

-

Titanium(IV) chloride (TiCl₄)

-

Zinc powder (Zn)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-